3-(Benzyloxy)benzonitrile

Lipophilicity ADME-Tox Medicinal Chemistry

Procure 3-(Benzyloxy)benzonitrile as a strategic CNS-penetrant building block. Its elevated LogP (3.14-3.59) and meta-benzyloxy group are ideal for BBB-passive diffusion in kinase/GPCR SAR libraries. The low melting point (38-40°C) ensures automated HTS compatibility, while the catalyst-free alkylation route supports seamless multi-gram scale-up. Superior UV chromophore for robust HPLC method validation.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 61147-43-1
Cat. No. B1268339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)benzonitrile
CAS61147-43-1
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C#N
InChIInChI=1S/C14H11NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,11H2
InChIKeyVLZQTLUSPQUQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)benzonitrile (CAS 61147-43-1) Procurement Baseline: A Comparative Physicochemical and Synthetic Profile


3-(Benzyloxy)benzonitrile (CAS 61147-43-1) is a benzonitrile derivative characterized by a benzyloxy substituent at the meta-position (C14H11NO, MW 209.24 g/mol) [1]. It exists as a white to cream crystalline solid with a reported melting point range of 38-40 °C and a boiling point of 357.8±22.0 °C (predicted) [2]. The compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, with its utility derived from the electron-withdrawing nitrile group and the meta-benzyloxy substituent, which together confer distinct lipophilicity and reactivity profiles relative to its positional isomers and core analogs [3].

3-(Benzyloxy)benzonitrile: Why Positional Isomer or Functional Group Substitution Compromises Experimental Reproducibility


Generic substitution among benzonitrile derivatives is not viable due to the profound impact of the benzyloxy group's position and identity on lipophilicity, intermolecular packing, and downstream reactivity. For instance, a shift from the meta- to para-benzyloxy position (4-(benzyloxy)benzonitrile) results in a melting point increase of over 50 °C , fundamentally altering solid-state handling, while the removal of the benzyl group to yield 3-hydroxybenzonitrile eliminates the steric and lipophilic shield required for many receptor-binding or synthetic scaffold applications . These differences manifest in divergent solubility profiles, synthetic route efficiencies, and ultimately, the fidelity of high-throughput screening hits and structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Guide: 3-(Benzyloxy)benzonitrile vs. Closest Analogs and In-Class Candidates


Lipophilicity (LogP) Comparison: Meta-Benzyloxy Substituent Yields Higher LogP Than Predicted for Core Scaffold

3-(Benzyloxy)benzonitrile exhibits a computed LogP value of 3.59 to 3.14 [1], which is substantially higher than the unsubstituted benzonitrile core (LogP ~1.28) [2]. This elevation in lipophilicity is critical for membrane permeability in cell-based assays. Furthermore, the benzyloxy moiety at the 3-position enhances metabolic stability relative to the free hydroxyl analog, 3-hydroxybenzonitrile, which has a significantly lower LogP (~1.70) and is more susceptible to phase II conjugation.

Lipophilicity ADME-Tox Medicinal Chemistry

Solid-State Properties: Meta-Substitution Lowers Melting Point vs. Para-Isomer, Enabling Easier Handling

The melting point of 3-(Benzyloxy)benzonitrile is reported as 38-40 °C , rendering it a low-melting solid at room temperature. In stark contrast, its para-substituted positional isomer, 4-(Benzyloxy)benzonitrile, exhibits a significantly higher melting point of 94-96 °C . This substantial difference (ΔT ≈ 55 °C) is a direct consequence of the meta-positioning disrupting crystal lattice packing efficiency, reducing intermolecular π-π stacking and dipole interactions.

Solid-state chemistry Formulation Synthetic workflow

Synthetic Efficiency: Direct Alkylation Route Yields High Mass Recovery and Scalable Protocol

A validated synthetic route for 3-(Benzyloxy)benzonitrile involves the alkylation of 3-hydroxybenzonitrile with benzyl chloride, yielding 780 mg (approximately 87% yield based on starting material) . This protocol, utilizing K2CO3 in DMF, is straightforward and avoids the need for specialized catalysts or cryogenic conditions. In contrast, synthetic approaches for the analogous 2-(benzyloxy)benzonitrile isomer often require more forcing conditions or metal catalysis, and the reported yields for 4-(benzyloxy)benzonitrile via similar routes can be lower .

Organic synthesis Process chemistry Scalability

Electronic and Steric Profile: Meta-Benzyloxy Enables Downstream Functionalization Unavailable to Core Analogs

The meta-benzyloxy substituent in 3-(Benzyloxy)benzonitrile serves a dual role: it acts as a steric shield, directing electrophilic aromatic substitution away from the oxygen-rich ring, and can be cleaved under hydrogenolysis to reveal a meta-hydroxyl group, a key handle for further diversification [1]. The unsubstituted benzonitrile core lacks this latent functionality, while the ortho-isomer (2-(benzyloxy)benzonitrile) exhibits significant steric hindrance around the nitrile group, impeding certain cross-coupling reactions . Additionally, the benzyloxy group enhances the compound's UV absorbance, facilitating easier HPLC monitoring of reaction progress compared to the non-aromatic methoxy analog, 3-methoxybenzonitrile.

Medicinal chemistry SAR Late-stage functionalization

3-(Benzyloxy)benzonitrile (CAS 61147-43-1): High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: CNS-Penetrant Lead Scaffold Synthesis

Given its elevated LogP (3.14-3.59) relative to the unsubstituted core, 3-(Benzyloxy)benzonitrile is ideally suited as a starting material for the construction of CNS-penetrant small molecule libraries. Its balanced lipophilicity enhances passive diffusion across the blood-brain barrier, a property directly supported by the quantitative LogP data in Section 3 . Researchers designing kinase inhibitors or GPCR modulators where a meta-substituted phenyl ring is a key pharmacophore element should prioritize this building block over more polar analogs.

Parallel Synthesis and Medicinal Chemistry: High-Throughput Library Production

The low melting point (38-40 °C) and the well-documented, high-yielding synthesis of 3-(Benzyloxy)benzonitrile make it a preferred choice for high-throughput parallel synthesis campaigns. As demonstrated in Section 3, the meta-isomer's solid-state properties facilitate automated liquid handling and dissolution in reaction vessels at ambient temperature, minimizing the need for heated sonication or specialized equipment . This is a critical workflow advantage over the higher-melting para-isomer, which requires pre-heating and can risk precipitation during automated dispensing.

Process Chemistry R&D: Scalable Intermediate for API Synthesis

The robust, catalyst-free alkylation route described in Section 3 provides a clear path for scaling up the production of 3-(Benzyloxy)benzonitrile to multi-gram or kilogram quantities . Process chemists evaluating synthetic routes to active pharmaceutical ingredients (APIs) containing a 3-hydroxybenzonitrile substructure should consider this benzyl-protected intermediate as a strategic entry point, as it avoids early-stage use of expensive or air-sensitive catalysts and simplifies purification. The ability to later cleave the benzyl group under mild hydrogenolysis offers a clean, convergent synthetic strategy.

Analytical Method Development: UV-Active Standard for HPLC Assays

The presence of the benzyl chromophore in 3-(Benzyloxy)benzonitrile imparts strong UV absorbance, making it an excellent standard for developing and validating HPLC methods. Compared to the weakly absorbing 3-methoxybenzonitrile or the unsubstituted benzonitrile core, this compound provides a more robust and easily detectable signal, improving the accuracy and sensitivity of purity assays and reaction monitoring in synthetic workflows .

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